4-(2-Hydroxy-ethylsulfanylmethyl)-piperidine-1-carboxylic acid benzyl ester

Lipophilicity Physicochemical Properties LogP

4-(2-Hydroxy-ethylsulfanylmethyl)-piperidine-1-carboxylic acid benzyl ester (CAS 1353973-36-0) is a Cbz-protected piperidine derivative featuring a unique 2-hydroxyethylthio-methyl substituent at the 4-position. This compound integrates three orthogonal functional groups within a single building block: a carbamate-protected secondary amine, a primary alcohol, and a thioether linker.

Molecular Formula C16H23NO3S
Molecular Weight 309.4 g/mol
Cat. No. B7922289
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Hydroxy-ethylsulfanylmethyl)-piperidine-1-carboxylic acid benzyl ester
Molecular FormulaC16H23NO3S
Molecular Weight309.4 g/mol
Structural Identifiers
SMILESC1CN(CCC1CSCCO)C(=O)OCC2=CC=CC=C2
InChIInChI=1S/C16H23NO3S/c18-10-11-21-13-15-6-8-17(9-7-15)16(19)20-12-14-4-2-1-3-5-14/h1-5,15,18H,6-13H2
InChIKeyMKLSPHUMOPIAGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2-Hydroxy-ethylsulfanylmethyl)-piperidine-1-carboxylic acid benzyl ester: Chemical Identity and Functional Framework


4-(2-Hydroxy-ethylsulfanylmethyl)-piperidine-1-carboxylic acid benzyl ester (CAS 1353973-36-0) is a Cbz-protected piperidine derivative featuring a unique 2-hydroxyethylthio-methyl substituent at the 4-position . This compound integrates three orthogonal functional groups within a single building block: a carbamate-protected secondary amine, a primary alcohol, and a thioether linker . Its molecular formula is C16H23NO3S, and it exhibits a computed logP of 2.26, distinguishing its lipophilicity profile from close analogs .

Why 4-(2-Hydroxy-ethylsulfanylmethyl)-piperidine-1-carboxylic acid benzyl ester Cannot Be Replaced by Generic Piperidine Analogs


Generic substitution among Cbz-protected 4-substituted piperidines fails because small structural changes drastically alter molecular topology, electronic character, and physicochemical properties, directly impacting synthetic downstream utility. Replacing the thioether with an ether or alkane linker, or altering the methylene spacer to a directly attached sulfur, results in statistically distinct lipophilicity (ΔlogP ~0.30–0.8) and hydrogen-bonding profiles that are unacceptable for structure-activity relationship (SAR)-dependent programs . These differences are not merely academic; they translate into divergent reaction kinetics and off-target effects.

Quantifiable Evidence for Selecting 4-(2-Hydroxy-ethylsulfanylmethyl)-piperidine-1-carboxylic acid benzyl ester Over Structurally Similar Analogs


Enhanced Lipophilicity Through Methylene Spacer Insertion

The target compound incorporates a methylene spacer between the piperidine ring and the sulfur atom, which significantly increases lipophilicity compared to the direct-thioether analog (CAS 1353955-67-5). Its computed LogP is 2.26, representing a ΔlogP of +0.31 compared to the direct-attachment analog (LogP 1.95) . This quantifiable difference directly impacts membrane permeability and biological distribution for early-phase lead optimization.

Lipophilicity Physicochemical Properties LogP

Distinct Topological Polar Surface Area (TPSA) Versus Carbon Analogs

The thioether and alcohol functionalities contribute to a unique TPSA profile. The target compound possesses 4 hydrogen bond acceptors and 1 donor, yielding a calculated TPSA of 58.8 Ų, which is optimal for oral bioavailability . In contrast, a carbon-chain analog (CAS 115909-91-6) lacks the sulfur atom, reducing its acceptor count and altering its intermolecular binding capabilities, making the target compound a more versatile polar contact donor/acceptor system .

Polar Surface Area Bioavailability ADME

Orthogonal Protecting Group Stability for Serial Synthesis

The benzyl carbamate (Cbz) protecting group remains stable to the acidic conditions required to cleave the tert-butoxycarbonyl (Boc) group, and vice versa, providing crucial orthogonality [1]. In a serial synthetic sequence, the target compound can undergo hydrogenolysis (H2, Pd/C) to reveal the free piperidine without affecting the hydroxyl or thioether, a selectivity not possible with acid-labile Boc-protected piperidine analogs.

Protecting Group Strategy Orthogonality Cbz vs. Boc

Methylene-Linked Thioether for Tuned Oxidation Chemistry

The presence of a methylene spacer (CH2-S) versus a directly ring-attached sulfur atom alters the stereoelectronic environment. The target compound's thioether moiety is significantly less sterically hindered and electronically distinct from a directly attached thioether (CAS 1353955-67-5), leading to a controllable and selective oxidation pathway to the corresponding sulfoxide or sulfone, a common step in prodrug design and metabolic profiling .

Thioether Oxidation Sulfoxide/Sulfone Synthesis Medicine Chemistry

Optimal Application Scenarios for 4-(2-Hydroxy-ethylsulfanylmethyl)-piperidine-1-carboxylic acid benzyl ester


Precision Probe Synthesis for Structure-Activity Relationship (SAR) Studies

This compound is ideally suited for medicinal chemistry groups conducting SAR exploration of a piperidine chemotype. The unique combination of a high-LogP aliphatic tether, a metabolically stable thioether linker, and an orthogonally protected amine allows for the rapid generation of diverse compound libraries that specifically probe the effect of sulfur substitution and linker length on target binding. The quantified logP of 2.26 provides a specific lipophilic anchor against which to measure new analogs .

Modular Synthesis of CNS-Penetrant Clinical Candidates

For Central Nervous System (CNS) drug discovery programs, the compound's ClogP of 2.26 and optimal TPSA of 58.8 Ų fall within the preferred physicochemical space for passive blood-brain barrier (BBB) penetration . Its procurement allows for a late-stage diversification platform where the benzyl ester can be removed to install a final acid, amide, or ester, while the hydroxyl and thioether can be used to fine-tune lipophilicity without resorting to more metabolically vulnerable ether linkages.

Building Block for Bifunctional Degraders (PROTACs) and Bioconjugation

The compound serves as a sophisticated linker-precursor for Proteolysis Targeting Chimeras (PROTACs). The primary alcohol can be activated for conjugation with a protein-of-interest ligand, the Cbz group can be deprotected to couple an E3 ligase ligand via standard amide bond formation, and the methylene-thioether linkage provides a flexible, oxidation-resistant spacer that outperforms rigid, direct-ring-attached analogs in terms of linker trajectory optimization .

Controlled Oxidation to Access Sulfoxide/Sulfone Pharmacophores

As supported by class-level structure-activity inferences, this specific compound is a strategically superior starting material for the synthesis of sulfoxide- or sulfone-containing bioactive molecules. The methylene spacer ensures a clean, predictable oxidation profile to precisely install polar pharmacophoric groups without the potential for over-oxidation or byproduct formation associated with more sterically hindered, direct-aryl-thioether systems .

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